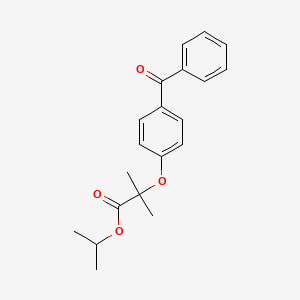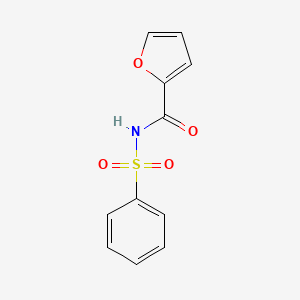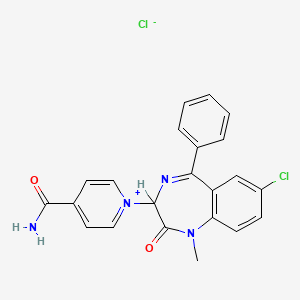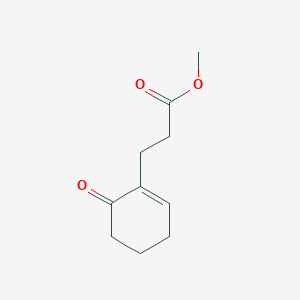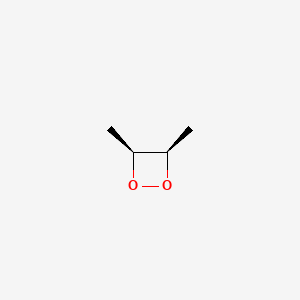![molecular formula C10H14O B14651531 2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one CAS No. 50585-71-2](/img/structure/B14651531.png)
2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,4-Trimethylbicyclo[31It is characterized by a bicyclo[3.1.1]heptane structure substituted by an oxo group at position 2 and methyl groups at positions 4 and 6, with a double bond between positions 2 and 3 . This compound is a cyclic ketone and an enone, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one can be achieved through several methods. One common approach involves the oxidation of α-pinene, a naturally occurring monoterpene, using specific oxidizing agents . The reaction conditions typically include controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize advanced catalytic systems and continuous flow reactors to optimize the efficiency and scalability of the synthesis . The industrial methods are designed to meet the demand for this compound in various applications, including pharmaceuticals and agrochemicals.
化学反应分析
Types of Reactions
2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
科学研究应用
2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances, flavors, and agrochemicals.
作用机制
The mechanism of action of 2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding. For example, it can inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent .
相似化合物的比较
Similar Compounds
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
50585-71-2 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC 名称 |
2,4,4-trimethylbicyclo[3.1.1]hept-2-en-6-one |
InChI |
InChI=1S/C10H14O/c1-6-5-10(2,3)8-4-7(6)9(8)11/h5,7-8H,4H2,1-3H3 |
InChI 键 |
FZSKMKOCZZKCJL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(C2CC1C2=O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


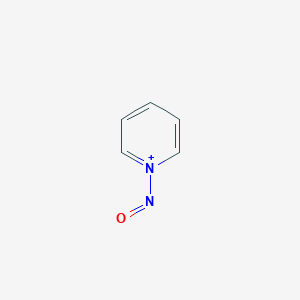
![[(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol](/img/structure/B14651453.png)
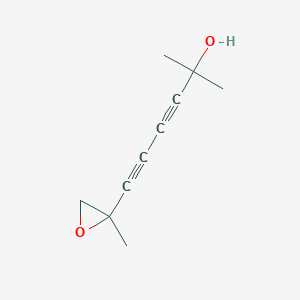
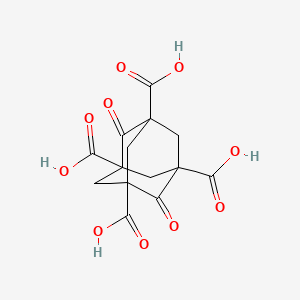
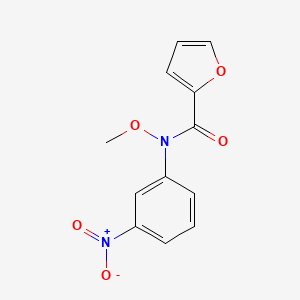
![[(Trimethylsilyl)oxy]methanetricarbonitrile](/img/structure/B14651481.png)
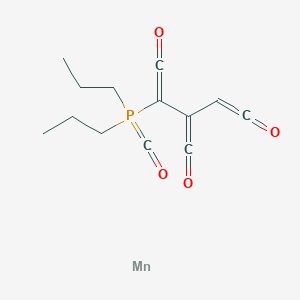
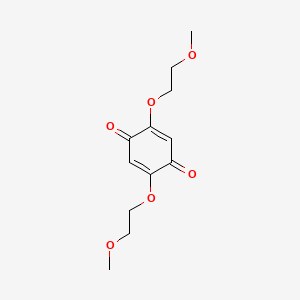
![N-[(Morpholin-4-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14651499.png)
